4'-(3-Iodophenylsulfamoyl)acetanilide
Overview
Description
4’-(3-Iodophenylsulfamoyl)acetanilide is an organic compound with the molecular formula C14H13IN2O3S and a molecular weight of 416.23 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a sulfamoyl acetanilide structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(3-Iodophenylsulfamoyl)acetanilide typically involves the reaction of 3-iodoaniline with acetic anhydride in the presence of a base to form the acetanilide derivative.
Industrial Production Methods
Industrial production of 4’-(3-Iodophenylsulfamoyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-(3-Iodophenylsulfamoyl)acetanilide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Hydrolysis: The acetanilide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include iodinated phenylsulfamoyl acetanilide derivatives.
Reduction: Products include deiodinated phenylsulfamoyl acetanilide derivatives.
Scientific Research Applications
4’-(3-Iodophenylsulfamoyl)acetanilide is used in a wide range of scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-(3-Iodophenylsulfamoyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The iodophenyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4’-(4-Iodophenylsulfamoyl)acetanilide
- 4’-(2-Iodophenylsulfamoyl)acetanilide
- 4’-(3-Bromophenylsulfamoyl)acetanilide
Uniqueness
4’-(3-Iodophenylsulfamoyl)acetanilide is unique due to the specific positioning of the iodine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its brominated or differently iodinated counterparts, this compound exhibits distinct properties that make it valuable for specific research applications .
Properties
IUPAC Name |
N-[4-[(3-iodophenyl)sulfamoyl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQPPFFGQQELEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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